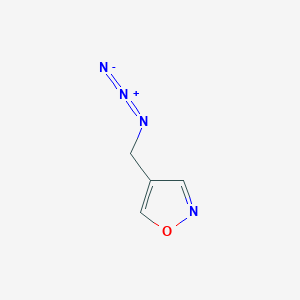
4-(Azidomethyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azidomethyl)-1,2-oxazole is a chemical compound characterized by the presence of an azide group attached to a methyl group, which is further connected to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)-1,2-oxazole typically involves the reaction of 4-(bromomethyl)-1,2-oxazole with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the efficient formation of the azide group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-(Azidomethyl)-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
4-(Azidomethyl)-1,2-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the synthesis of bioactive molecules and as a precursor for labeling biomolecules with fluorescent tags.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive azide group.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-1,2-oxazole primarily involves the reactivity of the azide group. The azide group can release nitrogen gas upon thermal or photochemical activation, generating highly reactive nitrenes. These nitrenes can insert into various chemical bonds, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
4-(Azidomethyl)-1,2,3-triazole: Similar in structure but contains an additional nitrogen atom in the ring.
4-(Azidomethyl)-1,2,4-oxadiazole: Contains an oxygen and two nitrogen atoms in the ring.
4-(Azidomethyl)-1,2,5-oxadiazole: Contains an oxygen and two nitrogen atoms in a different arrangement.
Uniqueness: 4-(Azidomethyl)-1,2-oxazole is unique due to its specific ring structure and the presence of the azide group, which imparts distinct reactivity. This makes it a valuable compound for various synthetic applications and research purposes.
Properties
Molecular Formula |
C4H4N4O |
|---|---|
Molecular Weight |
124.10 g/mol |
IUPAC Name |
4-(azidomethyl)-1,2-oxazole |
InChI |
InChI=1S/C4H4N4O/c5-8-6-1-4-2-7-9-3-4/h2-3H,1H2 |
InChI Key |
PRQZPNCGFBEDBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NO1)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















